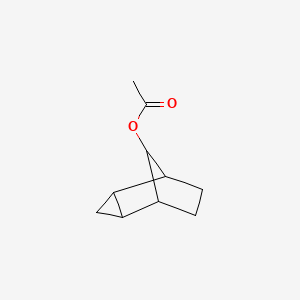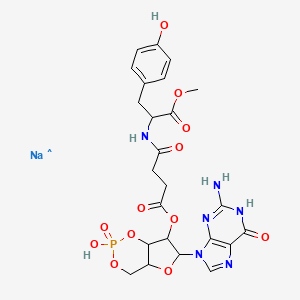
4-Amino-2-butoxythiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-amino-2-butoxybenzoyl)sulfanylethyl-diethylazanium chloride is a heterocyclic organic compound with the molecular formula C₁₇H₂₉ClN₂O₂S and a molecular weight of 360.942 g/mol . This compound is known for its unique structure, which includes an amino group, a butoxy group, and a sulfanylethyl-diethylazanium chloride moiety. It is primarily used in experimental and research settings .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-2-butoxybenzoyl)sulfanylethyl-diethylazanium chloride typically involves the reaction of 4-amino-2-butoxythiobenzoic acid with 2-(diethylamino)ethyl chloride under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity .
Industrial Production Methods
化学反応の分析
Types of Reactions
2-(4-amino-2-butoxybenzoyl)sulfanylethyl-diethylazanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The amino and butoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
科学的研究の応用
2-(4-amino-2-butoxybenzoyl)sulfanylethyl-diethylazanium chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-amino-2-butoxybenzoyl)sulfanylethyl-diethylazanium chloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-(4-amino-2-hexoxybenzoyl)sulfanylethyl-diethylazanium chloride
- 2-(4-amino-2-pentoxybenzoyl)sulfanylethyl-diethylazanium chloride
- 2-(3-amino-4-butoxybenzoyl)sulfanylethyl-diethylazanium chloride
Uniqueness
2-(4-amino-2-butoxybenzoyl)sulfanylethyl-diethylazanium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butoxy group, in particular, differentiates it from similar compounds with different alkoxy groups, affecting its reactivity and interactions .
特性
CAS番号 |
100811-80-1 |
|---|---|
分子式 |
C17H29ClN2O2S |
分子量 |
360.9 g/mol |
IUPAC名 |
2-(4-amino-2-butoxybenzoyl)sulfanylethyl-diethylazanium;chloride |
InChI |
InChI=1S/C17H28N2O2S.ClH/c1-4-7-11-21-16-13-14(18)8-9-15(16)17(20)22-12-10-19(5-2)6-3;/h8-9,13H,4-7,10-12,18H2,1-3H3;1H |
InChIキー |
MOYXUPSBGLYMCD-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=C(C=CC(=C1)N)C(=O)SCC[NH+](CC)CC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6-(Methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid](/img/structure/B13741999.png)





